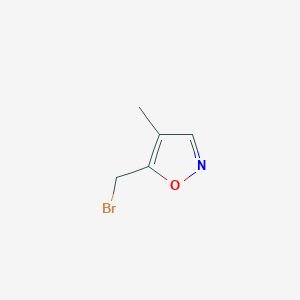

5-(Bromomethyl)-4-methylisoxazole

描述

Significance of Isoxazole (B147169) Core in Advanced Synthetic Strategies and Medicinal Chemistry Scaffolds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and a versatile building block in advanced synthetic strategies. nih.govdaneshyari.com Its unique electronic and structural features allow for a variety of non-covalent interactions, including hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition at biological targets. daneshyari.com Consequently, isoxazole derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

The development of novel synthetic methodologies, including transition metal-catalyzed cycloadditions and regioselective functionalization techniques, has expanded the accessibility and diversity of isoxazole-based compounds. researchgate.netrsc.org These advancements have not only streamlined the synthesis of known bioactive molecules but have also paved the way for the creation of novel isoxazole derivatives with enhanced pharmacological profiles. nih.govresearchgate.net The flexibility in molecular design afforded by the isoxazole core allows for its use in the development of multi-targeted therapies and personalized medicine. nih.govresearchgate.net For instance, isoxazole-containing compounds are being explored as potential PARP inhibitors for cancer therapy, highlighting the ongoing importance of this heterocycle in drug discovery. nih.gov

Overview of Halogenated Heterocycles as Reactive Intermediates

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are fundamental reactive intermediates in organic synthesis. sigmaaldrich.com The presence of a halogen atom significantly influences the reactivity of the heterocyclic core, providing a handle for a multitude of chemical transformations. These transformations often involve nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. sigmaaldrich.comacs.org

The utility of halogenated heterocycles is vast, with applications ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. sigmaaldrich.comchemimpex.com The specific halogen and its position on the ring dictate the compound's reactivity, allowing for selective functionalization. For example, the "halogen dance" reaction on heterocycles illustrates the intricate reactivity patterns that can be harnessed for synthetic advantage. exlibrisgroup.comyoutube.com The ability to precisely modify the structure of these compounds makes them indispensable tools for medicinal chemists and synthetic organic chemists alike. sigmaaldrich.com

Contextualization of the Bromomethyl Moiety as a Synthetic Handle in Isoxazole Derivatives

The bromomethyl group (-CH2Br) is a highly versatile functional group in organic synthesis, serving as a potent electrophile. When attached to a heterocyclic ring system like isoxazole, it becomes a key "synthetic handle" for the introduction of a wide variety of substituents. The bromine atom is a good leaving group, making the carbon atom of the bromomethyl group susceptible to nucleophilic attack. This reactivity is the basis for its extensive use in the elaboration of molecular structures.

In the context of 5-(bromomethyl)-4-methylisoxazole, the bromomethyl group at the 5-position provides a reactive site for constructing more complex molecules. This allows for the facile introduction of various functionalities through substitution reactions with a diverse range of nucleophiles. For example, it can be used as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, due to the enhanced biological activity conferred by the isoxazole scaffold. chemimpex.com The synthesis of such derivatives often involves the reaction of the bromomethylisoxazole with amines, thiols, alcohols, and other nucleophiles to create new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility makes this compound a valuable building block for creating libraries of compounds for drug discovery and other applications. nih.govresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKRWATUJUDOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Bromomethyl 4 Methylisoxazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 5-(bromomethyl)-4-methylisoxazole involves nucleophilic substitution at the methylene (B1212753) carbon bearing the bromine atom. The electron-withdrawing nature of the isoxazole (B147169) ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.

The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles. savemyexams.comquizlet.com In reactions with haloalkanes like this compound, amines readily displace the bromide ion to form N-substituted isoxazole derivatives. savemyexams.com This reaction proceeds via a standard nucleophilic substitution mechanism.

The reaction can, however, lead to the formation of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, through multiple substitution events. chemguide.co.uk To selectively obtain the primary amine, a large excess of the amine nucleophile is typically employed. savemyexams.com

Table 1: Nucleophilic Substitution of this compound with Amines

| Reactant | Product Type | Significance |

|---|---|---|

| Primary Amine | Secondary Amine | Formation of a new C-N bond |

| Secondary Amine | Tertiary Amine | Further functionalization |

Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can react with this compound to yield the corresponding ether derivatives. This substitution reaction provides a straightforward method for introducing alkoxy groups onto the isoxazole scaffold. The reaction is typically carried out in the parent alcohol as the solvent or in an inert solvent in the presence of a non-nucleophilic base to generate the alkoxide in situ.

Sulfides can act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group to displace the bromide ion and form sulfonium (B1226848) salts. youtube.com In these salts, the sulfur atom bears a positive charge and is bonded to three carbon groups. youtube.com This reaction is a classic example of nucleophilic substitution where the sulfide (B99878) serves as the nucleophile. youtube.com

The resulting sulfonium salts can be useful intermediates in organic synthesis. For instance, they can act as alkylating agents themselves or undergo elimination reactions to form alkenes.

The bromine atom of this compound can be exchanged for other halogens through a halogen exchange reaction, often referred to as the Finkelstein reaction. A more convenient method for producing 5-fluoromethylisoxazoles has been found through nucleophilic substitution on 5-bromomethyl derivatives. nih.gov This is particularly useful for introducing fluorine into the molecule, a modification that can significantly alter its biological properties. nih.gov Reagents such as potassium fluoride (B91410) in the presence of a phase-transfer catalyst or other fluoride sources can be employed for this transformation. The efficiency of the exchange depends on the relative bond strengths and the solubility of the resulting halide salt.

Halogen-metal exchange reactions, often utilizing organolithium or Grignard reagents, represent another important class of transformations. clockss.orgorganic-chemistry.org These reactions proceed by the exchange of a halogen atom for a metal, creating a new organometallic species that can then react with various electrophiles. rsc.org The use of reagents like isopropylmagnesium chloride can lead to high regioselectivity in these exchanges. organic-chemistry.org

Alkylation Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group is an excellent electrophilic partner in alkylation reactions, allowing for the formation of new carbon-carbon bonds.

In the presence of a suitable base, carbanions generated from a variety of carbon acids (e.g., malonic esters, β-ketoesters, nitriles) can act as nucleophiles and attack the bromomethyl group of this compound. This results in the formation of a new carbon-carbon bond and extends the carbon skeleton of the isoxazole derivative. This strategy is a powerful tool for the synthesis of more complex molecules with the isoxazole core. The choice of base and reaction conditions is crucial to ensure efficient deprotonation of the carbon acid without promoting side reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Fluoromethylisoxazole |

| Potassium fluoride |

Cyclization Reactions Involving the Bromomethyl Group

The bromomethyl group in this compound serves as a potent electrophile, readily participating in intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions are typically initiated by the nucleophilic attack of a suitably positioned functional group within the same molecule onto the electrophilic carbon of the bromomethyl moiety.

For instance, treatment of a substrate bearing a nucleophilic group, such as an amine or a thiol, at an appropriate distance from the bromomethylisoxazole can lead to the formation of a new ring. The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the bromide ion, resulting in the cyclized product. The regioselectivity and feasibility of these cyclizations are governed by the length and flexibility of the tether connecting the nucleophile and the electrophile, as well as the nature of the nucleophile itself.

Metal-Catalyzed Cross-Coupling Reactions of Bromomethylisoxazoles

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromomethyl group of this compound can participate in various cross-coupling reactions, enabling the introduction of diverse substituents at this position.

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming carbon-carbon bonds. nih.govorganic-chemistry.org It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org While classic Suzuki couplings involve aryl or vinyl halides, the reaction can be adapted for benzylic halides like this compound.

A one-pot protocol for the cyanomethylation of aryl halides has been developed utilizing a Suzuki coupling with isoxazole-4-boronic acid pinacol (B44631) ester. nih.gov The mechanism proceeds through the initial Suzuki coupling, followed by a base-induced fragmentation of the isoxazole ring and subsequent deformylation to yield arylacetonitriles. nih.gov This domino reaction highlights the utility of bromomethylisoxazoles in complex transformations. nih.gov

The general mechanism for a Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

Table 1: Examples of Suzuki Cross-Coupling Reactions This table is for illustrative purposes and does not represent specific reactions of this compound without direct literature evidence.

| Organoboron Compound | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| Arylboronic acid | Aryl Halide | Pd(PPh3)4 | Na2CO3 | Biaryl |

| Alkenylboronic acid | Vinyl Halide | PdCl2(dppf) | K3PO4 | Diene |

| Alkylboronic acid | Alkyl Halide | Pd(OAc)2/SPhos | Cs2CO3 | Alkane |

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. The reactivity of the organostannane partner generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. wikipedia.org

The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step is a key feature, where the organic group is transferred from the tin atom to the palladium center. libretexts.org this compound, as a benzylic-type halide, could potentially serve as the electrophilic partner in Stille couplings, allowing for the introduction of various organic groups.

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases that react with a wide range of electrophiles. wikipedia.orgmasterorganicchemistry.com The reaction of a Grignard reagent with an alkyl halide, such as this compound, can lead to the formation of a new carbon-carbon bond. wikipedia.orgyoutube.com

The reaction proceeds via a nucleophilic substitution mechanism. The carbon atom of the Grignard reagent, which is highly nucleophilic, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the coupled product. youtube.com However, it is important to note that Grignard reagents are also strong bases, and side reactions such as elimination can occur, particularly with sterically hindered substrates. organic-chemistry.org

Table 2: General Reactivity of Grignard Reagents

| Electrophile | Initial Product | Final Product (after workup) |

|---|---|---|

| Aldehyde | Alkoxide | Secondary Alcohol |

| Ketone | Alkoxide | Tertiary Alcohol |

| Ester | Ketone (intermediate) | Tertiary Alcohol (double addition) |

| Carbon Dioxide | Carboxylate salt | Carboxylic Acid |

| Epoxide | Alkoxide | Alcohol |

Ring Transformations and Rearrangement Mechanisms of Isoxazole Core

The isoxazole ring, while generally stable, can undergo various transformations and rearrangements under specific conditions, often initiated by the cleavage of the weak N-O bond. wikipedia.org

Domino reactions, also known as cascade or tandem reactions, involve a series of intramolecular transformations where the product of one reaction is the substrate for the next. nih.govsemanticscholar.org These processes are highly efficient as they allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govsemanticscholar.org

The transformation of isoxazoles into other heterocyclic systems is a known process. For example, under metal relay catalysis, 5-alkoxy- or 5-aminoisoxazoles can react with 1,3-diketones in a domino fashion to yield 4-acylpyrrole-2-carboxylic acid derivatives. rsc.orgresearchgate.net Another reported transformation involves the ring opening of an isoxazole in the presence of an aromatic aldehyde, leading to the formation of furan (B31954) and pyran derivatives. rsc.org

Electrochemical methods have also been employed to facilitate domino reactions for the synthesis of isoxazoles. semanticscholar.orgresearchgate.net These multicomponent reactions highlight the versatility of the isoxazole scaffold in generating molecular diversity. semanticscholar.org

Photocycloaddition and Photoisomerization Studies

The photochemical behavior of isoxazole and its derivatives is a field of significant interest, offering pathways to novel molecular structures and reaction intermediates. While specific photocycloaddition or photoisomerization studies on this compound are not extensively detailed in the reviewed literature, the foundational photochemistry of the isoxazole ring provides a strong basis for predicting its reactivity.

Upon exposure to ultraviolet (UV) light, isoxazoles can undergo a variety of transformations. The primary photochemical process for the parent isoxazole ring involves cleavage of the weak N-O bond. irjweb.comnih.gov This initial step can lead to a cascade of rearrangements and decompositions. For instance, irradiation of matrix-isolated isoxazole at a wavelength of 240 nm primarily results in decomposition to ketene (B1206846) and hydrogen cyanide. irjweb.comnih.gov However, irradiation at shorter wavelengths, such as 221 nm, opens up pathways to photoisomerization, yielding a mixture of products. irjweb.comnih.gov

These photoisomers can include transient species such as 2-formyl-2H-azirine and 3-formylketenimine, as well as more stable molecules like 3-hydroxypropenenitrile and 3-oxopropanenitrile. irjweb.comnih.gov The distribution of these products is highly dependent on the irradiation wavelength and the surrounding medium. Further irradiation of the initial photoproducts can induce subsequent transformations, highlighting a complex network of photochemical reactions. irjweb.comnih.gov

The intrinsic photochemistry of the isoxazole ring has been recognized for its potential in applications such as chemoproteomic crosslinking, where the light-induced reactivity can be used to form covalent bonds with biological targets. researchgate.net Although the specific influence of the bromomethyl and methyl substituents on the photochemical pathways of this compound has yet to be fully elucidated, it is expected that these groups would influence the stability of intermediates and the regioselectivity of any potential photocycloaddition reactions.

Table 1: Photochemical Transformation Products of Isoxazole

| Product | Wavelength (nm) | Reference |

|---|---|---|

| Ketene | 240 | irjweb.comnih.gov |

| Hydrogen Cyanide | 240 | irjweb.comnih.gov |

| 2-Formyl-2H-azirine | 221 | irjweb.comnih.gov |

| 3-Formylketenimine | 221 | irjweb.comnih.gov |

| 3-Hydroxypropenenitrile | 221 | irjweb.comnih.gov |

| Imidoylketene | 221 | irjweb.comnih.gov |

Mechanistic Insights into Key Reactions of Bromomethylisoxazoles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction mechanisms of isoxazole derivatives. These theoretical studies provide detailed insights into reaction pathways, transition states, and the factors governing regioselectivity, which are often difficult to probe experimentally. irjweb.comnih.govresearchgate.net

For isoxazole derivatives, DFT calculations are employed to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity descriptors. nih.gov The HOMO-LUMO energy gap is a key parameter, as a smaller gap generally indicates higher chemical reactivity. nih.gov Computational models can predict the most likely sites for electrophilic or nucleophilic attack, thereby explaining the regioselectivity observed in many reactions.

In the context of bromomethylisoxazoles, computational studies can elucidate the pathways of nucleophilic substitution at the bromomethyl group. These calculations can model the transition state energies for different incoming nucleophiles and predict the feasibility of various reaction channels. Furthermore, DFT can be used to study the electronic effects of substituents on the isoxazole ring, explaining how they activate or deactivate certain positions towards reaction.

While specific DFT studies on the reaction pathways and regioselectivity of this compound are not widely reported, the principles derived from studies on other substituted isoxazoles are applicable. For example, theoretical investigations into the synthesis of isoxazoles via [3+2] cycloaddition reactions have helped to understand the regiochemical outcomes based on the electronic properties of the reacting species. nih.gov

Table 2: Key Parameters from Computational Studies of Isoxazole Derivatives

| Parameter | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity | nih.gov |

| Optimized Geometry | Predicts the most stable molecular conformation | nih.gov |

| Chemical Reactivity Descriptors | Includes chemical potential, hardness, and electrophilicity | researchgate.net |

The synthesis of substituted isoxazoles often serves as a good model for understanding the impact of these conditions. For example, in the synthesis of 3,4,5-trisubstituted isoxazoles, the choice of solvent and base has been shown to be critical. nih.gov Reactions carried out in an aqueous medium with a mild base like diisopropylethylamine (DIPEA) can proceed rapidly at room temperature, offering an environmentally friendly route to these compounds. nih.gov In contrast, using a different base such as triethylamine (B128534) (TEA) in a solvent like isopropanol (B130326) can also yield the desired product, but the efficiency may vary. nih.gov

In some cases, solvent-free conditions at elevated temperatures have been found to provide the best results for the synthesis of isoxazol-5(4H)-ones, with yields being significantly lower in various organic solvents. researchgate.net The use of catalysts is another crucial aspect. For instance, the synthesis of certain isoxazoles can be effectively promoted by catalysts like sodium dihydrogen sulfate (B86663) under solvent-free conditions. researchgate.net The addition of copper catalysts in cycloaddition reactions can improve regioselectivity and yields at room temperature, although their effectiveness can be limited to specific substrates like terminal alkynes. nih.gov

For reactions involving the bromomethyl group, the polarity of the solvent can play a major role in the rate of nucleophilic substitution. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, while polar protic solvents might favor SN1 pathways if a stable carbocation intermediate can be formed. The choice of base is also critical in reactions where deprotonation is a key step, as its strength and steric bulk can dictate the site of reaction and the distribution of products.

Table 3: Influence of Reaction Conditions on Isoxazole Synthesis

| Reaction Condition | Effect on Selectivity and Yield | Reference |

|---|---|---|

| Solvent | Can dramatically alter reaction rates and product distribution. Aqueous media can be effective for certain cycloadditions. | nih.gov |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side products. Some reactions are optimal at room temperature. | nih.govresearchgate.net |

| Base | The choice of base (e.g., DIPEA vs. TEA) can influence yield and reaction time. | nih.gov |

| Catalyst | Can improve yield, regioselectivity, and allow for milder reaction conditions. | nih.govresearchgate.net |

Applications of 5 Bromomethyl 4 Methylisoxazole As a Synthetic Building Block

Precursor in Medicinal Chemistry for Biologically Relevant Scaffolds

The isoxazole (B147169) nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can be used to build ligands for diverse biological targets. youtube.com The structure of 5-(bromomethyl)-4-methylisoxazole provides a strategic advantage for chemists, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for biological screening.

The isoxazole moiety is a cornerstone in the development of new therapeutic agents. frontiersin.org Its presence in a molecule can enhance physicochemical properties and biological activity. biolmolchem.com The reactive nature of the bromomethyl group on the this compound scaffold allows for its use in creating a multitude of novel compounds. Through nucleophilic substitution reactions, a wide variety of side chains can be attached at this position, leading to new chemical entities with potential applications in treating a range of diseases, including cancer, infections, and inflammatory conditions. biolmolchem.comnih.gov For instance, isoxazole derivatives have been synthesized and investigated for their anticancer and antimicrobial activities. nih.govnih.gov

The isoxazole scaffold is integral to the development of compounds with anti-inflammatory and analgesic properties. nih.gov A notable strategy involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key target for anti-inflammatory drugs. Research has shown that certain isoxazole derivatives exhibit selective COX-2 inhibitory activity. For example, a series of 4,5-diphenyl isoxazole derivatives have been evaluated for their potential as anti-inflammatory and analgesic agents. The ability to use this compound to construct molecules that mimic the structures of known COX inhibitors, such as celecoxib (B62257) and valdecoxib, highlights its importance in this therapeutic area. The synthesis of new isoxazole derivatives from chalcone (B49325) intermediates is a common route to producing compounds screened for these activities.

While direct applications of this compound in approved neurological drugs are not established, the isoxazole scaffold is a subject of research for targeting central nervous system (CNS) disorders. The development of new therapies for neurological diseases is a significant challenge, but isoxazole-containing compounds are being explored. nih.gov For example, isoxazoles have been investigated as inhibitors of targets relevant to neuro-inflammation, which plays a role in neurodegenerative diseases. nih.gov Furthermore, the synthesis of fluorinated isoxazole analogues, which can be derived from bromomethyl precursors, is a strategy used in creating tracers for positron emission tomography (PET) imaging, a technology used to study brain tumors like gliomas. semanticscholar.org

In modern drug discovery, the concept of "scaffold hopping" involves replacing a core molecular structure with a different one while retaining similar biological activity, often to improve properties like potency, selectivity, or pharmacokinetics. nuph.edu.uathieme-connect.de The this compound ring system is an exemplary scaffold for such diversification. youtube.com Its rigid structure and defined vector for substituent placement make it an ideal starting point for creating focused libraries of compounds. nih.gov Chemists can systematically modify the molecule by reacting the bromomethyl group to explore the structure-activity relationship (SAR) of a particular biological target, which is a fundamental process in lead optimization. nih.gov This approach allows for the generation of novel intellectual property and the development of drug candidates with improved profiles. nuph.edu.ua

The synthetic versatility of this compound makes it a valuable precursor for a range of pharmacologically significant molecular classes. The reactivity of the bromomethyl group allows for straightforward linkage to other complex structures.

Chalcones: Chalcones often serve as key intermediates in the synthesis of isoxazoles. The reaction of an appropriate chalcone with hydroxylamine (B1172632) hydrochloride is a classic method to form the isoxazole ring. nih.gov Subsequently, functionalization, such as the introduction of a bromomethyl group, provides a reactive handle for further synthesis.

Coumarins: Coumarin-isoxazole hybrids have been synthesized and investigated for their biological properties. nuph.edu.uanih.gov Synthesis can involve the reaction of a coumarin (B35378) bearing a propargyl group with a nitrile oxide (which can be generated from an oxime) in a 1,3-dipolar cycloaddition to form the isoxazole ring, creating a fused heterocyclic system. nih.gov

Pyridyl-pyrazole Carboxamides: Pyrazole (B372694) carboxamides are known for their use in agrochemicals and have been explored for other biological activities. wpmucdn.com Isoxazole and pyrazole rings are often considered bioisosteres, and hybrid molecules containing both scaffolds have been synthesized to explore their potential as cytotoxic agents. The synthesis of these complex molecules can involve multi-step sequences where a pre-formed isoxazole building block is incorporated.

Benzyl (B1604629) Ureas: The urea (B33335) functional group is present in many approved drugs. While direct synthesis from this compound is not prominently documented, the synthesis of benzyl ureas involves the reaction of a benzylamine (B48309) with an isocyanate. semanticscholar.org A 5-(aminomethyl)-4-methylisoxazole, which can be readily prepared from the corresponding bromomethyl derivative, could serve as the amine precursor for creating novel isoxazolyl-methyl-ureas.

Table 1: Examples of Derivatives Synthesized from Isoxazole Precursors

| Derivative Class | Synthetic Precursor/Intermediate | Potential Biological Activity |

| Isoxazole Derivatives | Chalcones | Anti-inflammatory, Analgesic, Antibacterial nih.gov |

| Coumarin-Isoxazole Hybrids | Propargyloxy-coumarins | Anticancer, Antioxidant, Anti-inflammatory nuph.edu.uanih.gov |

| Pyrazole-Isoxazole Hybrids | Arylcinnamides | Antiproliferative, Tubulin Polymerization Inhibition |

Incorporating fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. A convenient method for creating 5-fluoromethylisoxazoles is through the nucleophilic substitution of the bromine atom in 5-bromomethyl isoxazole derivatives using a fluoride (B91410) source. This late-stage fluorination allows for the efficient production of fluorinated analogues from readily available non-fluorinated precursors. Such fluorinated isoxazoles have been prepared as analogues of biologically active compounds, demonstrating the utility of this synthetic approach in drug discovery programs.

Table 2: Research on Fluorinated Isoxazole Synthesis

| Synthetic Approach | Precursor Type | Resulting Compound | Reference |

| Nucleophilic Substitution | 5-Bromomethyl isoxazoles | 5-Fluoromethylisoxazoles | |

| Deoxofluorination | 5-Hydroxymethyl or 5-formyl isoxazoles | 5-Fluoromethyl- or 5-Difluoromethylisoxazoles | |

| Electrophilic Fluorination | N-Cbz γ-amino-β-keto ester | 3-Fluoro-5-aminolevulinic acid (3F-5-ALA) | semanticscholar.org |

Utility in Agrochemical Synthesis for Pest Control Agents

The isoxazole framework is a key structural motif in a number of modern agrochemicals. semanticscholar.org While direct research on this compound in pest control is not extensively published, the application of closely related analogues underscores the importance of this chemical class in agriculture. For instance, the compound 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole is explicitly utilized in the formulation of agrochemicals designed for effective pest control. chemimpex.com The isoxazole structure in these molecules contributes to their biological activity, supporting sustainable agricultural practices. chemimpex.com

The development of novel pesticides often involves the synthesis and screening of various derivatives of a lead compound. The trifluoromethylpyridine (TFMP) moiety, for example, is a key component in several insecticides, and its derivatives are synthesized to optimize activity against specific pests like aphids and common cutworms. semanticscholar.org Similarly, the bromomethyl group on the isoxazole ring serves as a reactive handle for chemists to create a diverse range of derivatives. This allows for the structural optimization necessary to develop new pest control agents with improved efficacy and selectivity. The synthesis of isoxazole derivatives has been shown to yield compounds with promising antimicrobic activities, which could be exploited to develop new fungicides or bactericides for crop protection. sciensage.info

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the bromomethyl group makes this compound an excellent starting point for the synthesis of a wide array of other heterocyclic compounds. The N-O bond within the isoxazole ring is also susceptible to cleavage under certain conditions, further expanding its synthetic potential through ring-opening and rearrangement reactions. researchgate.netacs.org

This compound is a key precursor for creating more elaborate molecules containing the isoxazole or oxazole (B20620) core. The bromo-substituted methyl group is readily displaced by nucleophiles, providing a straightforward method for introducing new functional groups at the 5-position of the isoxazole ring.

A notable application is the synthesis of fluoroalkyl-substituted isoxazoles. An approach based on nucleophilic substitution in 5-bromomethyl derivatives has been identified as a convenient method for preparing 5-fluoromethylisoxazoles. nih.gov This is significant as the introduction of fluorine atoms can enhance the physicochemical properties of drug candidates. nih.gov Research has also demonstrated the synthesis of 3-alkyl(aryl, furyl)-5-bromomethylisoxazoles, which can react with secondary amines to produce previously unknown aminoisoxazoles. researchgate.net

Furthermore, brominated oxazoles and isoxazoles serve as versatile building blocks in cross-coupling reactions. The "halogen dance" reaction, a base-induced migration of a halogen atom, can be used to isomerize bromo-substituted oxazoles, creating reactive intermediates that can be trapped with various electrophiles to yield complex trisubstituted oxazoles. nih.gov This highlights the potential of bromo-isoxazoles as platforms for generating molecular diversity. The synthesis of bisoxazole and bromo-substituted aryloxazoles has been achieved through methods like the Van Leusen reaction followed by electrophilic bromination, underscoring the value of these halogenated heterocycles as synthetic intermediates. mdpi.comijpsonline.com

Table 1: Examples of Isoxazole Derivative Synthesis

| Starting Material Class | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| 5-Bromomethylisoxazoles | Nucleophilic Substitution | 5-Fluoromethylisoxazoles | Introduction of fluorine to modify properties. | nih.gov |

| 3-Aryl-5-bromomethylisoxazoles | Reaction with Amines | 3-Aryl-5-aminomethylisoxazoles | Synthesis of novel aminoisoxazole derivatives. | researchgate.net |

| 5-Bromo-oxazoles | Halogen Dance / Electrophilic Trapping | 2,4,5-Trisubstituted Oxazoles | Access to complex, polysubstituted oxazoles. | nih.gov |

| Aldehydes / TosMIC | Van Leusen Reaction | 5-Substituted Oxazoles | Fundamental method for building oxazole rings. | nih.govijpsonline.com |

While direct conversion of this compound to furanones is not prominently documented, the principles of heterocyclic interconversion suggest its potential as a precursor for other ring systems. Furanones themselves are a class of five-membered heterocyclic compounds with applications as flavoring agents and as intermediates for pharmaceuticals. unipi.it

The transformation of one heterocyclic system into another is a powerful strategy in organic synthesis. For example, brominated furanones can serve as starting materials for other heterocycles. The reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with aniline (B41778) has been shown to produce 4-bromo-5-phenylaminomethylene-2(5H)-furanone, demonstrating how the reactive bromine atoms facilitate the introduction of new functionalities. google.com In some cases, this can lead to a new heterocyclic core entirely, such as the conversion of certain furanones to pyrrol-2-ones (lactams). google.com This illustrates the type of synthetic pathways that could potentially be explored starting from a reactive building block like this compound to access different heterocyclic scaffolds.

Oxazolines are five-membered heterocyclic compounds that are structural isomers of isoxazoles and are important in asymmetric catalysis and as intermediates in organic synthesis. nih.govwikipedia.org While the direct conversion of an isoxazole to an oxazoline (B21484) is uncommon, the isoxazole ring can undergo expansion to form larger related structures like 1,3-oxazines.

A highly efficient method for the ring expansion of isoxazoles involves their reaction with rhodium carbenoid intermediates. nih.gov This transformation proceeds through the formation of an isoxazolium ylide, which then rearranges to yield a six-membered 4H-1,3-oxazine in good to excellent yields. nih.gov A similar ring expansion has been achieved using copper(I) catalysis to react isoxazoles with diazo compounds, generating spiro[isoquinoline-4,2'- researchgate.netnih.govoxazine]-3-ones. thieme-connect.com In these reactions, isoxazoles substituted with a CH2Br group (a bromomethyl group) at the R2 position have been shown to be effective substrates, producing the ring-expanded product in high yield (86%). thieme-connect.com These documented ring expansion strategies demonstrate a sophisticated application of isoxazoles as synthons for accessing larger, more complex heterocyclic systems.

Table 2: Ring Expansion of Isoxazoles

| Isoxazole Substrate | Catalyst / Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Various Isoxazoles | Rhodium Carbenoids | 4H-1,3-Oxazines | 47-96% | nih.gov |

| Isoxazole (R2=CH2Br) | Cu(MeCN)4PF6 / Diazo Compound | Spiro[isoquinoline-4,2'- researchgate.netnih.govoxazine] | 86% | thieme-connect.com |

| Isoxazole (R2=Br) | Cu(MeCN)4PF6 / Diazo Compound | Spiro[isoquinoline-4,2'- researchgate.netnih.govoxazine] | 29% | thieme-connect.com |

Development of Combinatorial Compound Libraries using Bromomethylisoxazole

Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new biologically active molecules. Target-directed dynamic combinatorial chemistry (DCC) is an advanced form of this approach where a library of compounds is generated through reversible reactions in the presence of a biological target (e.g., a protein). nih.gov The target template-guides the synthesis by stabilizing the best-binding library member, causing its amplification within the mixture. nih.gov

Heterocyclic compounds are ideal building blocks for constructing such libraries. The reactive bromomethyl group of this compound makes it an excellent candidate for inclusion in dynamic combinatorial libraries (DCLs). This "handle" can readily participate in reversible reactions, such as the formation of acylhydrazones from aldehydes and acylhydrazides, to generate a diverse set of potential ligands. nih.gov The isoxazole core itself provides a stable scaffold that can be oriented within a protein's binding site. By analyzing the composition of the library in the presence and absence of the target protein, researchers can identify the most amplified—and therefore highest affinity—compound, accelerating the discovery of potent and selective inhibitors for therapeutic targets. nih.gov

Compound Index

Analytical and Spectroscopic Characterization in Academic Research Contexts

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)

In the absence of published experimental data, a hypothetical analysis based on the known structure of 5-(Bromomethyl)-4-methylisoxazole can be projected.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for elucidating the compound's molecular structure.

¹H NMR: It is anticipated that the proton NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons of the bromomethyl group, and the isoxazole (B147169) ring proton. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent atoms and the aromaticity of the isoxazole ring.

¹³C NMR: The carbon NMR spectrum would be expected to display five unique signals corresponding to the five carbon atoms in the molecule: the methyl carbon, the methylene carbon, and the three carbons of the isoxazole ring.

Mass Spectrometry (MS) would be utilized to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of this compound. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy would provide information about the functional groups present in the molecule. Characteristic absorption bands would be expected for C-H stretching and bending vibrations, C=N and C=C stretching from the isoxazole ring, and C-Br stretching.

A summary of expected spectroscopic data is presented in the table below.

| Technique | Expected Observations |

| ¹H NMR | Signals for methyl, methylene, and isoxazole ring protons. |

| ¹³C NMR | Five distinct signals for the carbon skeleton. |

| Mass Spec. | Molecular ion peak with a characteristic M+2 isotopic pattern for bromine. |

| IR Spec. | Absorption bands for C-H, C=N, C=C, and C-Br bonds. |

Chromatographic Techniques for Purification and Analysis

For the purification and analysis of this compound, standard chromatographic techniques would be employed.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be suitable for assessing the purity of the compound. The choice of technique would depend on the compound's volatility and thermal stability. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Column chromatography would likely be used for the purification of the compound after its synthesis. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase with appropriate polarity would be selected to separate the desired product from any unreacted starting materials or byproducts.

X-Ray Crystallography for Absolute Configuration and Conformational Analysis

A hypothetical data table for X-ray crystallographic analysis is provided below, which would be populated with experimental data should a crystal structure become available.

| Crystallographic Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Future Directions and Emerging Research Avenues in Bromomethylisoxazole Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of new and more sustainable synthetic methods for preparing bromomethylisoxazoles and their derivatives is a key area of future research. Current methods often rely on conventional techniques that may involve harsh reagents or produce significant waste. Future efforts will likely focus on the following:

Green Chemistry Approaches: The application of green chemistry principles to isoxazole (B147169) synthesis is gaining traction. This includes the use of environmentally benign solvents, catalysts, and renewable starting materials. For instance, developing one-pot syntheses that minimize purification steps and reduce solvent usage is a significant goal.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of 5-(bromomethyl)-4-methylisoxazole could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer highly selective and environmentally friendly routes to chiral bromomethylisoxazole derivatives, which are of significant interest in medicinal chemistry.

Design and Synthesis of New Classes of Functionalized Isoxazoles

The bromomethyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity to create novel classes of functionalized isoxazoles with tailored properties.

One promising direction is the synthesis of hybrid molecules that incorporate the isoxazole scaffold with other pharmacologically relevant moieties. For example, the development of isoxazole-containing amino acids and peptides could lead to new classes of peptidomimetics with enhanced stability and biological activity. researchgate.net Another area of interest is the synthesis of isoxazole-fused heterocyclic systems, which can exhibit unique photophysical and electronic properties. beilstein-journals.org

A study has reported a comprehensive approach to synthesizing 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. nih.gov This work demonstrated the utility of nucleophilic substitution in 5-bromomethyl derivatives for preparing 5-fluoromethylisoxazoles. nih.gov Such late-stage fluorination techniques are highly valuable in drug discovery.

The table below showcases some examples of functionalized isoxazoles derived from bromomethylisoxazole precursors.

| Compound Name | Molecular Formula | Key Synthetic Precursor | Potential Application Area |

| 5-Fluoromethyl-4-methylisoxazole | C5H6FNO | This compound | Medicinal Chemistry |

| 4-(Bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole | C12H12BrNO2 | Not specified | Organic Synthesis |

| 5-Amino-4-bromo-3-methylisoxazole | C4H5BrN2O | Not specified | Agrochemicals, Pharmaceuticals |

| Isoxazolo[4,5-b]pyridines | Varies | Functionalized Isoxazoles | Materials Science, Medicinal Chemistry |

Mechanistic Investigations of Underexplored Reactions

A deeper understanding of the reaction mechanisms involving bromomethylisoxazoles is crucial for developing new synthetic methods and controlling reaction outcomes. While many reactions of this compound class are well-established, there are still underexplored transformations that warrant further investigation.

For example, the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones to form 3-hydroxy-2-(2-aryl nih.govnih.govnih.govtriazol-4-yl)pyridines is a fascinating and previously unknown transformation. beilstein-journals.org Detailed mechanistic studies, including computational modeling and kinetic analysis, could provide valuable insights into the factors that govern this rearrangement and enable its application to a broader range of substrates.

Future research could also focus on photochemical and electrochemical reactions of bromomethylisoxazoles. These methods can often provide access to unique reactivity patterns that are not achievable through traditional thermal methods.

Applications in Materials Science and Chemical Biology Beyond Traditional Drug Discovery

While the primary application of isoxazole derivatives has historically been in medicinal chemistry, there is growing interest in exploring their potential in other scientific disciplines. The unique electronic and structural properties of the isoxazole ring make it an attractive scaffold for the development of new materials and chemical biology tools.

Materials Science: Isoxazole-containing polymers and organic dyes are emerging as promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the isoxazole ring through substitution makes it a versatile component for designing materials with specific optical and electronic characteristics.

Chemical Biology: The isoxazole moiety can serve as a bioisostere for other functional groups, and its incorporation into bioactive molecules can lead to improved pharmacological properties. nuph.edu.ua Furthermore, functionalized isoxazoles can be used as chemical probes to study biological processes. For example, isoxazole derivatives bearing fluorescent tags or reactive handles can be used to label and visualize specific proteins or other biomolecules within a cellular context.

The development of hybrid molecular platforms, such as those incorporating a dimethylphosphinoyl group and a 4,5-dihydroisoxazole moiety, opens up possibilities for creating focused combinatorial libraries for screening in various biological assays. nuph.edu.uaresearchgate.net

常见问题

Q. How do steric and electronic effects of the bromomethyl group impact reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。